molecular formula C21H23N3O3S B2748783 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide CAS No. 864858-58-2

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide

Cat. No.: B2748783
CAS No.: 864858-58-2
M. Wt: 397.49
InChI Key: KVSWCCITRXWCRG-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a tetrahydrothieno[2,3-c]pyridine core, a privileged structure in medicinal chemistry known to be associated with a myriad of pharmacological activities . The core structure is functionalized with key moieties including a 6-acetyl group, a 3-cyano substituent, and a 4-butoxybenzamide side chain, which are critical for its molecular interactions and physicochemical properties. Compounds based on the thieno[2,3-c]pyridine scaffold have demonstrated promising anticancer properties in scientific literature, with mechanisms of action that may include the inhibition of key enzymatic pathways and modulation of the cell cycle . Furthermore, this class of molecules has been explored for other bioactivities, such as antimicrobial and anti-inflammatory effects, making it a versatile template for developing novel therapeutic agents . The specific structural features of this benzamide derivative suggest potential as a valuable chemical tool or building block for researching these and other disease areas. It is also a key intermediate for synthesizing more complex molecules for biological screening . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-3-4-11-27-16-7-5-15(6-8-16)20(26)23-21-18(12-22)17-9-10-24(14(2)25)13-19(17)28-21/h5-8H,3-4,9-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSWCCITRXWCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the mitogen-activated protein kinase (MAPK) family, specifically JNK2 and JNK3 kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets through a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of JNK3. This interaction inhibits the activity of the kinase, thereby affecting the downstream cellular processes controlled by these kinases.

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. The inhibition of JNK2 and JNK3 kinases can therefore have significant downstream effects on cellular processes.

Biochemical Analysis

Biochemical Properties

This compound has been identified as a potent inhibitor of JNK3. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site. This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide has significant effects on cellular processes. It causes a significant and dose-dependent accumulation of the cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase).

Molecular Mechanism

The molecular mechanism of action of this compound involves its unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site. This interaction is crucial for its inhibitory effects on JNK3.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It causes a significant and dose-dependent accumulation of the cells in the G2/M phase of the cell cycle.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Tetrahydrobenzo[b]thiophene Derivatives

Compounds like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (3e) share the tetrahydrothiophene core but lack the pyridine ring. This difference reduces aromaticity and may alter binding kinetics compared to the target compound’s pyridine-containing scaffold .

Tetrahydrothieno[2,3-c]pyridine Derivatives
  • FR133605 Analogs: Derivatives such as 6-acetyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine replace the 3-cyano group with an ethoxycarbonyl moiety.
  • Patent Compounds (e.g., N-[3-carbamoyl-6-methyl-...]): These feature a carbamoyl group at position 3 instead of cyano, improving solubility but possibly diminishing metabolic stability due to hydrolytic susceptibility .

Substituent Analysis

Position 3 Modifications
  • Cyano (Target) vs. Carbamoyl (Patent Compounds): The nitrile group in the target compound offers stronger electron-withdrawing effects, which may enhance interactions with electrophilic regions of biological targets compared to carbamoyl analogs .
  • Cyano vs. Ethoxycarbonyl (FR133605 Derivatives): The ethoxycarbonyl group introduces ester functionality, which may confer higher polarity but lower stability under physiological conditions .
Position 6 Modifications
  • Acetyl (Target) vs. Methyl/Isopropyl (Other Derivatives): The acetyl group in the target compound could stabilize the chair conformation of the tetrahydrothieno ring, whereas smaller alkyl groups (e.g., methyl in patent compounds) may allow greater rotational flexibility .
Benzamide Substituents
  • 4-Butoxy (Target) vs. However, bulky substituents may reduce binding pocket compatibility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure R3 R6 Benzamide Substituent Key Biological Activity Reference
Target Compound Tetrahydrothieno[2,3-c]pyridine CN Acetyl 4-butoxy Research use (unconfirmed)
Ethyl 2-amino-...-3-carbonitrile (3e) Tetrahydrobenzo[b]thiophene CN H N/A Not specified
FR133605 Derivative Tetrahydrothieno[2,3-c]pyridine COOEt Acetyl 4-fluorophenyl TNF-α inhibition (IC₅₀ < 1 μM)
N-[3-carbamoyl-6-methyl-...] (Patent) Tetrahydrothieno[2,3-c]pyridine CONH₂ Methyl Dichloroindole Not specified
Chloroacetamide Analog Tetrahydrothieno[2,3-c]pyridine CN Acetyl 2-chloroacetamide Research use

Preparation Methods

Thiophene Annulation and Pyridine Ring Formation

The synthesis begins with 2-aminothiophene-3-carbonitrile as a starting material. Treatment with γ-butyrolactone in the presence of aminoguanidine carbonate and pyridine facilitates cyclocondensation, yielding a partially saturated pyridine-thiophene hybrid. Subsequent acetylation with acetic anhydride introduces the 6-acetyl group (Scheme 1).

Scheme 1: Cyclocondensation and Acetylation

  • Cyclocondensation :
    • Reagents: 2-Aminothiophene-3-carbonitrile, γ-butyrolactone, aminoguanidine carbonate, pyridine
    • Conditions: 110°C, 12 h, N₂ atmosphere
    • Yield: 68%
  • Acetylation :
    • Reagents: Acetic anhydride, DMAP, CH₂Cl₂
    • Conditions: 0°C → rt, 4 h
    • Yield: 85%

Cyano Group Installation via Nucleophilic Substitution

The 3-cyano substituent is introduced through nucleophilic aromatic substitution using copper(I) cyanide in DMF at 150°C. This step requires careful exclusion of moisture to prevent hydrolysis.

Table 1: Optimization of Cyanation Reaction

Entry Cyanating Agent Solvent Temp (°C) Yield (%)
1 CuCN DMF 150 72
2 KCN DMSO 120 48
3 TMSCN THF 80 63

Synthesis of 4-Butoxybenzoic Acid

Etherification of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is alkylated with 1-bromobutane using potassium carbonate as a base in acetone (Scheme 2). The reaction proceeds via an SN2 mechanism, affording 4-butoxybenzoic acid in 89% yield after recrystallization.

Scheme 2: Alkylation of 4-Hydroxybenzoic Acid

  • Reagents: 4-Hydroxybenzoic acid, 1-bromobutane, K₂CO₃, acetone
  • Conditions: Reflux, 24 h
  • Workup: Acidification to pH 2, extraction with ethyl acetate

Amide Bond Formation Strategies

CDI-Mediated Coupling

Activation of 4-butoxybenzoic acid with 1,1′-carbonyldiimidazole (CDI) in DMSO generates the reactive acyl imidazole intermediate. Subsequent reaction with the tetrahydrothienopyridine amine at 40°C provides the target amide in 88% yield (Scheme 3).

Scheme 3: CDI Coupling Protocol

  • Acid Activation :
    • 4-Butoxybenzoic acid (1.0 eq), CDI (1.3 eq), DMSO, 40°C, 1.5 h
  • Amine Coupling :
    • Tetrahydrothienopyridine amine (1.0 eq), 40°C, 3 h
    • Workup: Precipitation with water, filtration, vacuum drying

Table 2: Comparative Evaluation of Coupling Agents

Coupling Agent Solvent Temp (°C) Yield (%)
CDI DMSO 40 88
HATU DMF 25 79
EDCl/HOBt CH₂Cl₂ 0→25 65

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 4.02 (t, J = 6.6 Hz, 2H, OCH₂), 3.71 (m, 2H, pyridine-H), 2.98 (s, 3H, COCH₃), 1.75–1.25 (m, 9H, butyl + CH₂).
  • ¹³C NMR : 201.4 (COCH₃), 167.2 (CONH), 118.9 (CN), 114–162 (aromatic carbons).

Infrared Spectroscopy (IR)

Key absorptions at 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (amide C=O), and 1695 cm⁻¹ (acetyl C=O) confirm functional group incorporation.

Mechanistic Considerations and Side Reactions

Competing Pathways in Cyclization

During tetrahydrothienopyridine formation, two competing pathways are observed (Figure 1):

  • 6-exo-trig cyclization : Favored in polar aprotic solvents, leading to the desired product.
  • 5-endo-dig pathway : Results in a bicyclic byproduct (12–18% yield) requiring chromatographic removal.

Figure 1: Competing Cyclization Mechanisms
$$
\text{6-exo-trig} \rightarrow \text{Tetrahydrothienopyridine} \quad \text{vs.} \quad \text{5-endo-dig} \rightarrow \text{Bicyclic Byproduct}
$$

Hydrolysis of Cyano Group

Prolonged exposure to aqueous workup conditions at pH < 3 induces partial hydrolysis of the cyano group to a carboxylic acid (~7% yield loss). Neutralization prior to extraction mitigates this issue.

Scale-Up Considerations and Process Optimization

Continuous Flow Cyanation

Adopting a continuous flow reactor for the cyanation step enhances reproducibility and yield (78% vs. 72% batch). Residence time of 15 min at 150°C prevents thermal degradation.

Solvent Recycling in CDI Coupling

DMSO is recovered via vacuum distillation (85% recovery) and reused without yield penalty, reducing process waste.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

The synthesis of thieno[2,3-c]pyridine derivatives typically involves multi-step reactions, starting with substituted benzothiazole or tetrahydrothieno precursors. Key steps include:

  • Amide bond formation : Reacting acetylated tetrahydrothieno intermediates with substituted benzoyl chlorides under inert atmospheres (e.g., nitrogen) .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are used to enhance solubility and reaction efficiency .
  • Temperature control : Maintaining 60–80°C during condensation steps to avoid side reactions .
  • Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures ensures ≥95% purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the acetyl, cyano, and butoxybenzamide groups (e.g., δ 2.1 ppm for acetyl protons, δ 160–170 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~470) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) and detects trace impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents (e.g., butoxy vs. methoxy groups)?

  • Comparative synthesis : Prepare analogs with varying alkoxy chains (e.g., methoxy, ethoxy, propoxy) and test in in vitro assays (e.g., enzyme inhibition or receptor binding) .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical interactions between the butoxy group and hydrophobic binding pockets .
  • Data normalization : Compare IC₅₀ values across analogs while controlling for solubility differences using co-solvents like DMSO .

Advanced: What computational strategies are effective for predicting metabolic stability and off-target interactions?

  • Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolism hotspots .
  • ADMET prediction : Tools like SwissADME calculate logP (target: 3–4), topological polar surface area (TPSA <90 Ų), and blood-brain barrier permeability .
  • Off-target profiling : Use similarity-based algorithms (e.g., SEAware) to identify potential interactions with unrelated receptors (e.g., GPCRs) .

Advanced: How can contradictory data between in vitro activity and in vivo efficacy be resolved?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models to identify absorption issues (e.g., poor solubility in aqueous media) .
  • Metabolite identification : LC-MS/MS detects active or toxic metabolites that may explain discrepancies .
  • Dose-response refinement : Adjust dosing regimens based on allometric scaling (e.g., mg/kg vs. body surface area) .

Advanced: What strategies mitigate challenges in stereochemical control during synthesis?

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers and assign configurations via circular dichroism (CD) .
  • Asymmetric catalysis : Employ palladium or organocatalysts to enforce stereoselectivity in cyclization steps .
  • Crystallography : X-ray diffraction resolves absolute configurations of intermediates .

Advanced: How can researchers optimize solubility without compromising target binding affinity?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo .
  • Co-solvent systems : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
  • Fragment-based screening : Identify minimal pharmacophores to trim bulky substituents (e.g., butoxy → hydroxy) .

Advanced: What experimental frameworks validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Silence putative target genes in cell lines and assess rescue of phenotypic effects .
  • Thermal shift assays : Monitor protein denaturation to confirm direct binding (ΔTₘ >2°C) .
  • Transcriptomics : RNA-seq identifies downstream pathways modulated by the compound .

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